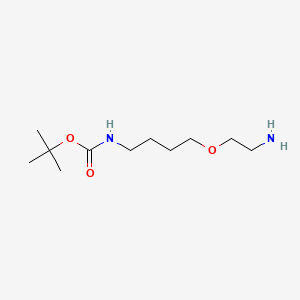
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide is an organic heterobicyclic compound belonging to the pyrrolizines family . This compound is characterized by its unique structure, which includes a bromide ion and a pyrrolizinone core. It is a part of the organonitrogen heterocyclic compounds, which are known for their diverse chemical properties and applications .
Métodos De Preparación
The synthesis of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolizine derivatives with brominating agents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency .
Análisis De Reacciones Químicas
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrrolizine derivatives .
Aplicaciones Científicas De Investigación
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide involves its interaction with specific molecular targets and pathways. The bromide ion can participate in ionic interactions with biological molecules, while the pyrrolizinone core can engage in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide can be compared with other similar compounds in the pyrrolizine family, such as:
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
- 2,3-dihydro-5-methyl-1H-pyrrolizine-7-carboxaldehyde
- 2,3-dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar pyrrolizine core but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications .
Propiedades
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-pyrrolizin-4-ium-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC[NH+]2C1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)
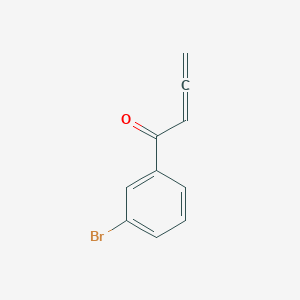
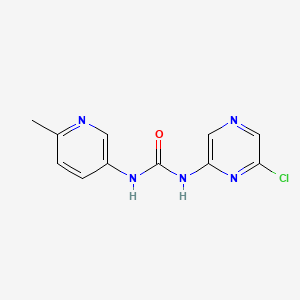
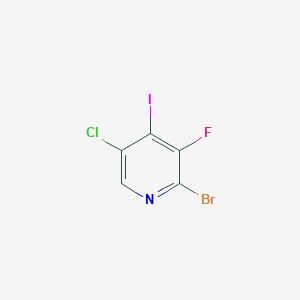
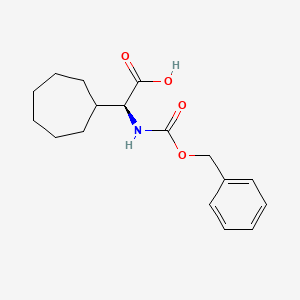

![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)



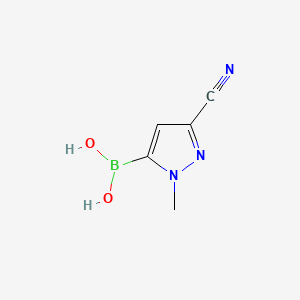
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
